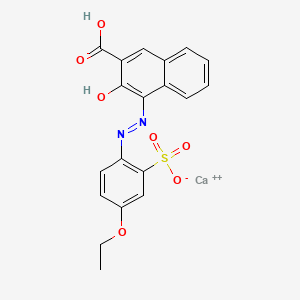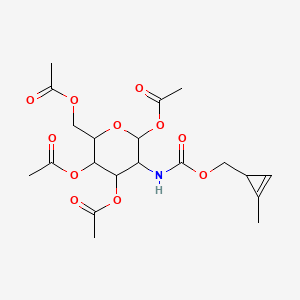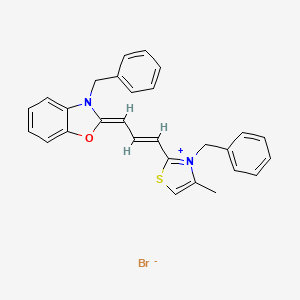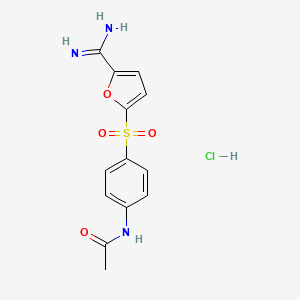![molecular formula C7H15N5S B13791384 1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione CAS No. 86475-43-6](/img/structure/B13791384.png)
1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE is a chemical compound known for its unique structure and properties It contains a tetrazole ring, which is a five-membered ring composed of four nitrogen atoms and one carbon atom, and a mercapto group (-SH) attached to the fifth position of the tetrazole ring The compound also features a diethylaminoethyl group attached to the second position of the tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE typically involves the reaction of 2-diethylaminoethylamine with 5-mercaptotetrazole. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of 1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it feasible to produce the compound in large quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can produce a variety of substituted tetrazoles with different functional groups.
Applications De Recherche Scientifique
1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The mercapto group can form covalent bonds with thiol-containing proteins, potentially disrupting their function. The tetrazole ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
1-(2-DIETHYLAMINOETHYL)-5-METHYLTETRAZOLE: Similar structure but with a methyl group instead of a mercapto group.
1-(2-DIETHYLAMINOETHYL)-5-PHENYLTETRAZOLE: Contains a phenyl group instead of a mercapto group.
1-(2-DIETHYLAMINOETHYL)-5-ETHYLTETRAZOLE: Features an ethyl group in place of the mercapto group.
Uniqueness: 1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Propriétés
Numéro CAS |
86475-43-6 |
|---|---|
Formule moléculaire |
C7H15N5S |
Poids moléculaire |
201.30 g/mol |
Nom IUPAC |
1-[2-(diethylamino)ethyl]-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H15N5S/c1-3-11(4-2)5-6-12-7(13)8-9-10-12/h3-6H2,1-2H3,(H,8,10,13) |
Clé InChI |
HHNKCWROIOOUOO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C(=S)N=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


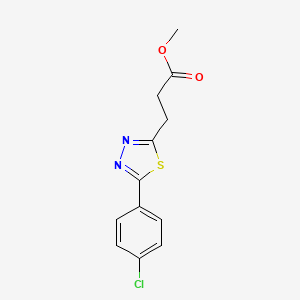
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)

![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
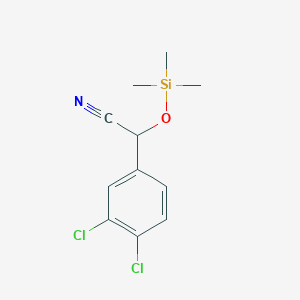

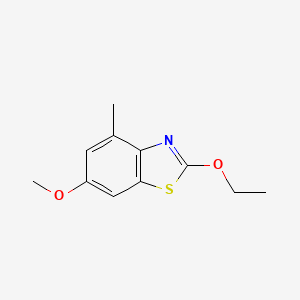
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
